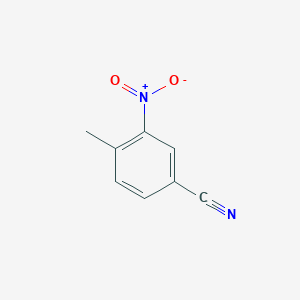

4-Methyl-3-nitrobenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFBNBCOGKLUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343370 | |

| Record name | 4-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-79-7 | |

| Record name | 4-Methyl-3-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 4-Methyl-3-nitrobenzonitrile, a key intermediate in organic synthesis. This document collates essential data, including physicochemical properties, spectral information, and crystallographic data, into a structured and accessible format. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, and illustrates the synthetic workflow. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering a consolidated reference for the safe and effective use of this compound.

Physicochemical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1][2] Its molecular structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group, which imparts its characteristic reactivity and physical properties.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Nitro-p-tolunitrile, 4-Cyano-2-nitrotoluene | [1][4] |

| CAS Number | 939-79-7 | [3] |

| Molecular Formula | C₈H₆N₂O₂ | [3] |

| Molecular Weight | 162.15 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 102-106 °C | [1][4] |

| Boiling Point | 171 °C at 12 mmHg | [2] |

| Density | 1.26 g/cm³ | [2] |

| Flash Point | 124.3 °C | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

Spectral and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectral Data Summary

| Technique | Data Availability | Reference(s) |

| ¹H NMR | Spectra available. A published spectrum in CDCl₃ shows peaks at δ 8.27 (d, J = 1.6 Hz, 1H), 7.78 (dd, J = 8.0, 1.7 Hz, 1H), 7.51 (d, J = 8.0 Hz, 1H), 2.69 (s, 3H). | [1][3] |

| ¹³C NMR | Spectra available. | [3] |

| Mass Spectrometry | GC-MS data available. | [3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [3] |

Table 3: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| Unit Cell Dimensions | a = 3.9088(8) Å, b = 13.576(3) Å, c = 14.819(4) Å, β = 99.13(3)° | [5] |

| Volume | 776.4(3) ų | [5] |

| Z | 4 | [5] |

In the crystal structure, the nitro group is rotated by 23.2(3)° out of the plane of the benzene ring.[5]

Experimental Protocols

Synthesis of this compound via Nitration of 4-Methylbenzonitrile

This protocol describes the synthesis of this compound from 4-methylbenzonitrile (p-tolunitrile) using a nitrating mixture of nitric acid and sulfuric acid.[1]

Materials:

-

4-Methylbenzonitrile (p-tolunitrile)

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Crushed Ice

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, a mixture of 4-methylbenzonitrile (11 g, 0.098 mol) and concentrated sulfuric acid (20 mL) is prepared.[1]

-

The mixture is cooled to 0°C with constant stirring.

-

Nitric acid (20 mL) is slowly added dropwise to the mixture over a period of 1 hour, ensuring the temperature is maintained at 0°C.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 0°C.[1]

-

The reaction mixture is then carefully poured onto crushed ice to quench the reaction, which will cause the product to precipitate.[1]

-

The solid precipitate is collected by vacuum filtration using a Büchner funnel.[1]

-

The collected solid is washed with cold deionized water to remove residual acids.

-

The product is dried, yielding this compound as a white solid (15.2 g, 95% yield).[1]

Purification by Recrystallization

For higher purity, the crude product can be recrystallized.

Materials:

-

Crude this compound

-

Ethanol or another suitable solvent

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot ethanol.

-

The hot solution is filtered, if necessary, to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Application in Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. For instance, it is used in the synthesis of certain ethene derivatives.[1][4]

Caption: Use of this compound in a synthetic reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[2]

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is a summary of the main hazards. Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | 939-79-7 [chemicalbook.com]

- 2. This compound|939-79-7 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-甲基-3-硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyl-3-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-3-nitrobenzonitrile (C₈H₆N₂O₂), a valuable intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols for data acquisition.

Chemical Structure and Properties

This compound is an aromatic compound with a molecular weight of 162.15 g/mol .[1][2] Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Methyl Protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic Carbons |

| Data not available | Nitrile Carbon (-C≡N) |

| Data not available | Methyl Carbon (-CH₃) |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not fully available in the searched literature. General expected regions are noted in the interpretation section.

Interpretation of NMR Spectra:

-

¹H NMR: The aromatic protons are expected to appear in the downfield region (typically 7.0-8.5 ppm) as a complex splitting pattern due to their coupling. The methyl protons will appear as a singlet in the upfield region (around 2.5 ppm).

-

¹³C NMR: The aromatic carbons will resonate in the 110-150 ppm range. The carbon of the nitrile group typically appears around 115-125 ppm. The methyl carbon will be observed at a much lower chemical shift, generally in the 15-25 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | C≡N stretch (Nitrile) |

| Data not available | NO₂ asymmetric stretch |

| Data not available | NO₂ symmetric stretch |

| Data not available | C-H stretch (Aromatic) |

| Data not available | C-H stretch (Aliphatic) |

| Data not available | C=C stretch (Aromatic) |

Interpretation of IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the 2240-2220 cm⁻¹ region for aromatic nitriles. The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1390-1260 cm⁻¹.[3] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometric Data of this compound

| m/z | Relative Intensity | Assignment |

| 162 | Data not available | Molecular Ion [M]⁺ |

| 145 | Top Peak | [M - OH]⁺ or [M - NH₃]⁺ (rearrangement) |

| 117 | 2nd Highest | [M - NO₂]⁺ |

| 89 | 3rd Highest | Further fragmentation |

Note: The molecular ion peak is expected at an m/z of 162, corresponding to the molecular weight of the compound.[1]

Interpretation of Mass Spectrum: The mass spectrum will show the molecular ion peak at m/z 162. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂, 46 Da), leading to a peak at m/z 116. The observed major peaks at m/z 145, 117, and 89 suggest a complex fragmentation pattern that may involve rearrangements.[1]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 4-methylbenzonitrile.[4]

Materials:

-

4-methylbenzonitrile

-

Concentrated sulfuric acid (95-98%)

-

Fuming nitric acid (95%)

-

Ice

-

5% Sodium bicarbonate solution

-

Ethanol/water mixture for recrystallization

Procedure:

-

In a three-neck flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.

-

Slowly add 4-methylbenzonitrile to the cooled sulfuric acid with continuous stirring.

-

Slowly add fuming nitric acid dropwise to the mixture, ensuring the temperature remains below 0°C.

-

After the addition is complete, continue stirring at low temperature for an additional 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture and dry under vacuum to obtain pure this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.[5]

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5]

-

Transfer the solution to a clean NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a standard pulse program. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire the spectrum with proton decoupling. Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).[5]

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.[5]

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition:

-

Inject the sample solution into the GC, which separates the compound from the solvent and any impurities.

-

The separated compound enters the mass spectrometer.

-

An electron beam ionizes the molecules (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Crystal structure and molecular geometry of 4-Methyl-3-nitrobenzonitrile

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-Methyl-3-nitrobenzonitrile

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of this compound (C₈H₆N₂O₂), a compound of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, presenting detailed crystallographic data, experimental protocols, and structural visualizations.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆N₂O₂.[1][2] Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a nitrile group. The presence and relative positions of these functional groups significantly influence the molecule's chemical properties and crystal packing.

Key Molecular Properties:

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂[1][2] |

| Molecular Weight | 162.15 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| CAS Number | 939-79-7[2] |

| Appearance | White to light yellow crystalline powder[3][4] |

| Melting Point | 102-106 °C[3] |

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system.[1]

Table 1: Crystal Data and Structure Refinement Details. [1]

| Parameter | Value |

| Empirical Formula | C₈H₆N₂O₂ |

| Formula Weight | 162.15 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Unit cell dimensions | a = 3.9088 (8) Åb = 13.576 (3) Åc = 14.819 (4) Å |

| β | 99.13 (3)° |

| Volume | 776.4 (3) ų |

| Z | 4 |

| Calculated Density | 1.388 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| Crystal Size | 0.35 × 0.30 × 0.1 mm |

| Reflections Collected | 7589 |

| Independent Reflections | 1761 [R(int) = 0.037] |

| Final R indices [I>2sigma(I)] | R1 = 0.068, wR2 = 0.208 |

| R indices (all data) | R1 = 0.086, wR2 = 0.223 |

Molecular Geometry

The molecular geometry of this compound reveals important structural features. A key finding is that the nitro group is not coplanar with the benzene ring.[1] It is twisted out of the plane of the benzene ring by 23.2 (3)°.[1][5] The crystal structure is stabilized primarily by van der Waals interactions.[1][5]

Table 2: Selected Bond Lengths and Torsion Angles. [1]

| Bond/Torsion Angle | Length (Å) / Angle (°) |

| C8≡N2 | 1.144 (3) |

| O1—N1—C1—C6 | -23.2 (4) |

| O2—N1—C1—C2 | -25.6 (3) |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of 4-methylbenzonitrile. A detailed procedure is as follows: To a stirred solution of 4-methylbenzonitrile in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature. After the reaction is complete, the mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield this compound.[4] The crude product can be further purified by recrystallization.[6]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by dissolving the purchased this compound (3 mmol, 486.44 mg) in chloroform (20 ml).[1] The solution was then allowed to evaporate slowly in the air, which afforded colorless block-like crystals.[1]

X-ray Data Collection and Structure Refinement

X-ray diffraction data were collected on a Rigaku Mercury2 diffractometer.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1] All hydrogen atoms bonded to carbon atoms were placed in geometrically calculated positions and treated as riding on their parent atoms.[1]

Structural Visualization

The following diagram illustrates the logical flow of the crystallographic analysis.

References

- 1. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|939-79-7 - MOLBASE Encyclopedia [m.molbase.com]

- 4. This compound | 939-79-7 [chemicalbook.com]

- 5. 4-Methyl-3-nitro-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-METHYL-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to Nitrated Benzonitrile Compounds: From Historical Discovery to Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated benzonitrile compounds, a class of aromatic molecules featuring both a nitro (-NO₂) and a cyano (-CN) group, have a rich history intertwined with the development of organic chemistry. Initially explored out of academic curiosity, these compounds have evolved into crucial building blocks in various fields, most notably in the synthesis of pharmaceuticals. Their unique electronic properties, conferred by the electron-withdrawing nature of both functional groups, make them versatile intermediates for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of nitrated benzonitriles. It further delves into their significant role in modern drug development, exemplified by their use as precursors to targeted therapeutics. Detailed experimental protocols for key historical syntheses are provided, alongside tabulated quantitative data for comparative analysis.

I. Discovery and Historical Context

The story of nitrated benzonitriles begins in the mid-19th century, a period of foundational discoveries in organic chemistry. Following Hermann Fehling's first report of benzonitrile in 1844, chemists began to explore the reactivity of this new aromatic compound. The introduction of a nitro group onto the benzonitrile ring was a logical extension of the burgeoning field of aromatic chemistry, with nitration being a key electrophilic aromatic substitution reaction.

Early methods for the synthesis of nitrated benzonitriles were often extensions of known reactions applied to new substrates. The two primary historical routes to these compounds were:

-

Direct Nitration of Benzonitrile: This method involves the treatment of benzonitrile with a nitrating agent, typically a mixture of nitric acid and sulfuric acid ("mixed acid"). The powerful electron-withdrawing cyano group deactivates the aromatic ring, making nitration more challenging than for benzene itself and directing the incoming nitro group primarily to the meta position.

-

The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this versatile reaction provided a means to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] This allowed for the synthesis of nitrated benzonitriles from the corresponding nitroanilines, offering a pathway to isomers that were not readily accessible through direct nitration. For instance, p-nitrobenzonitrile could be efficiently prepared from p-nitroaniline.[2]

These early synthetic efforts laid the groundwork for the systematic investigation of the properties and potential applications of nitrated benzonitriles.

II. Evolution of Synthetic Methodologies

The synthesis of nitrated benzonitriles has evolved significantly since the 19th century, driven by the need for higher yields, greater regioselectivity, and milder reaction conditions. While the foundational reactions of direct nitration and the Sandmeyer reaction remain relevant, numerous modifications and novel methods have been developed.

A. Direct Nitration

The direct nitration of benzonitrile continues to be a viable method for the synthesis of m-nitrobenzonitrile. The reaction conditions, however, have been optimized to improve yields and minimize the formation of byproducts.

B. The Sandmeyer Reaction and its Modifications

The Sandmeyer reaction remains a cornerstone for the synthesis of o- and p-nitrobenzonitriles from the corresponding nitroanilines. Over the years, modifications have been introduced to improve the efficiency and safety of this reaction, including the use of different copper catalysts and diazotization procedures.[3]

C. Other Synthetic Approaches

In addition to these classical methods, other synthetic routes have been developed, including:

-

Nucleophilic Aromatic Substitution: The displacement of a suitable leaving group (e.g., a halogen) on a dinitrobenzene derivative with a cyanide salt.

-

Dehydration of Nitrobenzamides: The dehydration of a nitrobenzamide using a dehydrating agent like phosphorus pentoxide.[2]

The choice of synthetic route today depends on the desired isomer, the availability of starting materials, and the scale of the reaction.

III. Quantitative Data on Historical Syntheses

The following tables summarize the available quantitative data for some of the key historical methods for the synthesis of nitrated benzonitrile compounds. It is important to note that quantitative yield reporting was not always as standardized in the 19th and early 20th centuries as it is today.

| Product | Starting Material | Method | Reagents | Reaction Conditions | Yield (%) | Reference Year |

| m-Nitrobenzonitrile | Benzonitrile | Direct Nitration | Fuming Nitric Acid, Sulfuric Acid | Not specified in detail | Not specified | ~1870s |

| p-Nitrobenzonitrile | p-Nitroaniline | Sandmeyer Reaction | NaNO₂, HCl, CuCN | 0-5 °C (diazotization), then warming | Good | 1885[2] |

| p-Nitrobenzonitrile | p-Nitrobenzamide | Dehydration | P₂O₅ | Heating | Not specified | 1869[2] |

| o-Nitrobenzonitrile | o-Nitroaniline | Sandmeyer Reaction | NaNO₂, H₂SO₄, CuCN | 0-5 °C (diazotization), then warming | ~75-95% (crude) | - |

Table 1: Summary of Historical Synthesis Methods for Nitrated Benzonitriles

IV. Detailed Experimental Protocols for Key Historical Experiments

The following protocols are based on historical accounts and aim to provide a detailed methodology for the synthesis of nitrated benzonitriles using classical methods.

A. Synthesis of p-Nitrobenzonitrile via the Sandmeyer Reaction (adapted from historical procedures)

Objective: To synthesize p-nitrobenzonitrile from p-nitroaniline.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Copper(I) Cyanide

-

Ice

-

Water

-

Sodium Carbonate

Procedure:

-

Diazotization: In a flask, dissolve p-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in water. To this solution, slowly add the cold diazonium salt solution with vigorous stirring. A reaction is evident by the evolution of nitrogen gas.

-

Isolation: After the gas evolution has ceased, gently warm the reaction mixture. The p-nitrobenzonitrile will precipitate as a solid. Filter the crude product and wash it with water.

-

Purification: Recrystallize the crude p-nitrobenzonitrile from a suitable solvent, such as ethanol or acetic acid, to obtain the purified product.

B. Synthesis of m-Nitrobenzonitrile via Direct Nitration (a representative historical approach)

Objective: To synthesize m-nitrobenzonitrile by the direct nitration of benzonitrile.

Materials:

-

Benzonitrile

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Water

-

Sodium Bicarbonate solution

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, carefully add fuming nitric acid to concentrated sulfuric acid with stirring.

-

Nitration: Slowly add benzonitrile to the cold nitrating mixture dropwise, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period.

-

Work-up: Pour the reaction mixture onto crushed ice. The crude m-nitrobenzonitrile will separate as an oil or solid. Separate the organic layer.

-

Neutralization and Purification: Wash the crude product with water, followed by a dilute solution of sodium bicarbonate to remove any residual acid, and then again with water. The product can be further purified by distillation under reduced pressure or by recrystallization.

V. Role in Modern Drug Development: The Case of Letrozole

Nitrated benzonitriles, particularly 4-nitrobenzonitrile, have emerged as indispensable intermediates in the synthesis of modern pharmaceuticals. A prominent example is their role in the production of Letrozole , a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[4][5]

Letrozole's mechanism of action involves the inhibition of the enzyme aromatase (cytochrome P450 19A1), which is responsible for the final step in the biosynthesis of estrogens from androgens.[4] By blocking this enzyme, letrozole significantly reduces the levels of circulating estrogens, thereby depriving hormone-receptor-positive breast cancer cells of the hormonal stimulation they need to grow and proliferate.[6]

The synthesis of Letrozole often utilizes 4-nitrobenzonitrile as a key starting material. The nitro group can be reduced to an amino group, which is then further functionalized to construct the triazole ring system characteristic of Letrozole.

VI. Signaling Pathway Visualization: Aromatase Inhibition by Letrozole

The following diagram, generated using the DOT language, illustrates the mechanism of action of Letrozole in the context of estrogen biosynthesis and its impact on breast cancer cells.

VII. Conclusion

From their initial synthesis in the 19th century to their current role as vital components in the production of life-saving medicines, nitrated benzonitrile compounds have traveled a remarkable journey. Their history is a testament to the enduring power of fundamental organic chemistry research. The continuous refinement of their synthesis and the discovery of new applications underscore their importance in both academic and industrial settings. For researchers and professionals in drug development, a thorough understanding of the chemistry and historical context of these versatile building blocks is essential for the continued innovation of novel therapeutics.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Thermodynamical Properties of 4-Methyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

While extensive thermodynamical data is not published, fundamental physicochemical properties of 4-Methyl-3-nitrobenzonitrile have been reported. These values are crucial for handling, purification, and theoretical modeling of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 162.15 g/mol | [1][3][4][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 102-106 °C | [1] |

| Boiling Point | 171 °C at 12 mmHg | [2] |

| Density | 1.26 g/cm³ | [2] |

| Flash Point | 124.3 °C | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [6] |

| CAS Number | 939-79-7 | [1][3][4] |

Experimental Protocols for Thermodynamical Analysis

The following sections detail the standard experimental protocols that would be employed to determine the key thermodynamical properties of this compound. These methodologies are based on established practices for similar organic compounds.

Determination of Enthalpy of Combustion via Combustion Calorimetry

The standard enthalpy of combustion is a fundamental thermodynamic property that can be determined with high precision using isoperibol bomb calorimetry.

Methodology:

-

Sample Preparation: A pellet of this compound of known mass (typically 0.5-1.0 g) is prepared. The pellet is placed in a crucible within a calorimetric bomb. A cotton fuse of known mass and energy of combustion is placed in contact with the sample.

-

Bomb Assembly: A small, known amount of distilled water is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a calorimeter can. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse. The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) at regular intervals until the temperature has reached a maximum and begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter is determined by burning a standard reference sample (e.g., benzoic acid) under identical conditions. The energy of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections made for the combustion of the fuse and the formation of nitric acid.

-

Standard State Correction: The experimental energy of combustion is corrected to standard state conditions to obtain the standard internal energy of combustion. The standard enthalpy of combustion is then calculated using the relationship between enthalpy and internal energy.

Determination of Enthalpy of Vaporization via the Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of a substance at different temperatures, from which the enthalpy of sublimation or vaporization can be derived.

Methodology:

-

Apparatus Setup: The apparatus consists of a temperature-controlled furnace containing a saturator tube packed with the sample (this compound). A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.

-

Saturation: The carrier gas flows over the sample at a sufficiently low rate to ensure it becomes saturated with the vapor of the substance. The temperature of the saturator is precisely controlled and measured.

-

Condensation and Quantification: The gas stream exiting the saturator, now containing the vapor of the sample, is passed through a condenser or a trap cooled to a temperature where the vapor condenses. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique (e.g., gas chromatography).

-

Vapor Pressure Calculation: The partial pressure of the substance in the carrier gas is calculated from the amount of condensed vapor, the volume of the carrier gas passed through the system, and the temperature, assuming ideal gas behavior.

-

Enthalpy of Sublimation/Vaporization: The experiment is repeated at several different temperatures. The enthalpy of sublimation (for a solid) or vaporization (for a liquid) is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Synthetic Utility

This compound is a valuable intermediate in organic synthesis. Its functional groups—a nitrile, a methyl group, and a nitro group on an aromatic ring—provide multiple reaction sites for the construction of more complex molecules. For instance, it is used in the synthesis of substituted ethene compounds.

Caption: Synthetic utility of this compound as a precursor.

Role in Drug Development

The nitrile group is a recognized pharmacophore in medicinal chemistry, appearing in over 30 approved pharmaceuticals.[7] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or participate in key binding interactions with biological targets.[7] While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are of interest in drug discovery. For instance, substituted benzonitriles have been investigated as enzyme inhibitors.[7] The presence of the nitro group also opens possibilities for derivatization, as it can be reduced to an amine, a common functional group in many bioactive molecules.

The logical workflow for investigating a compound like this compound in a drug discovery context would involve several key stages, from initial screening to lead optimization.

Caption: A generalized workflow for early-stage drug discovery.

References

- 1. 4-メチル-3-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. m.molbase.com [m.molbase.com]

- 3. This compound | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 939-79-7 [m.chemicalbook.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 4-Methyl-3-nitrobenzonitrile (CAS No: 939-79-7), with a core focus on its solubility in common organic solvents and its chemical stability. While specific quantitative experimental data for this compound is limited in public literature, this guide synthesizes available information, provides estimations based on structurally similar compounds, and details standardized experimental protocols for the precise determination of these properties. This document is intended to be a valuable resource for professionals in research, development, and formulation who utilize this compound.

Introduction

This compound is an aromatic organic compound featuring a nitrile (-CN), a nitro (-NO2), and a methyl (-CH3) group attached to a benzene ring. Its chemical structure suggests its utility as an intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. A thorough understanding of its solubility and stability is critical for its effective use in reaction chemistry, purification processes, formulation, and for ensuring its safe handling and storage.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 162.15 g/mol | --INVALID-LINK--[1] |

| Appearance | White to yellow to pale brown crystalline powder | --INVALID-LINK--[2] |

| Melting Point | 102-106 °C | --INVALID-LINK--[3] |

| CAS Number | 939-79-7 | --INVALID-LINK--[1] |

Solubility Profile

Qualitative Solubility

Qualitative data indicates that this compound is soluble in chloroform and ethyl acetate.[2] This suggests a preference for polar aprotic and weakly polar solvents. An experimental study on its crystal structure involved dissolving the compound in chloroform for crystallization.[4]

Estimated Quantitative Solubility

The following table presents the mole fraction solubility (x) of 4-Methyl-3-nitro-benzoic acid in various organic solvents at 298.15 K, which can be used as a proxy for estimating the solubility of this compound.[5]

| Solvent Category | Solvent | Mole Fraction Solubility (x) of 4-Methyl-3-nitro-benzoic acid at 298.15 K |

| Alcohols | Methanol | 0.08960 |

| Ethanol | 0.08180 | |

| 1-Propanol | 0.07180 | |

| 2-Propanol | 0.06650 | |

| 1-Butanol | 0.06520 | |

| Ketones | Acetone | Data not available for analogue, but expected to be a good solvent |

| Esters | Ethyl acetate | 0.07920 |

| Methyl acetate | 0.08470 | |

| Ethers | Tetrahydrofuran (THF) | 0.16400 |

| 1,4-Dioxane | 0.16800 | |

| Chlorinated Solvents | Dichloromethane | Data not available for analogue, but this compound is known to be soluble in Chloroform |

| Aromatic Hydrocarbons | Toluene | Data not available for analogue, likely moderate to low solubility |

| Alkanes | Hexane | Data not available for analogue, likely low solubility |

Stability Profile

Specific stability studies on this compound are not extensively reported. The stability can be inferred from the chemical nature of its functional groups (nitrile and nitro groups on an aromatic ring).

-

Thermal Stability : The presence of a nitro group suggests that the compound may be thermally sensitive and could decompose at elevated temperatures, potentially releasing nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6] For the analogue 4-Methyl-3-nitro-benzoic acid, the melting point is in the range of 187-190 °C, and it is noted that thermal decomposition can occur.[6]

-

Photostability : Nitroaromatic compounds are known to be susceptible to photodegradation.[7][8][9][10][11] Exposure to light, particularly UV radiation, could lead to the degradation of this compound. Therefore, it is advisable to store the compound protected from light.

-

pH Stability (Hydrolytic Stability) : The nitrile group in benzonitriles can undergo hydrolysis to a carboxylic acid under both acidic and basic conditions, although this process often requires elevated temperatures.[12][13][14][15][16] The stability of this compound in aqueous solutions is therefore expected to be pH-dependent, with increased degradation at extreme pH values and higher temperatures.

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of solubility and stability, which can be applied to this compound.

Solubility Determination: Static Isothermal Equilibration (Shake-Flask) Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.[5]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Sealed, airtight vials (e.g., amber glass)

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific solvent. The presence of excess solid is crucial.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.

-

Analysis: The filtered saturated solution is then diluted with the same solvent to a concentration within the linear range of the analytical method. The concentration of this compound is determined using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as g/L, mol/L, or mole fraction.

Workflow Diagram:

Caption: Workflow for the static isothermal equilibration method for solubility determination.

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

Stress Conditions:

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) in a stability chamber or oven.

-

Photostability: The solid compound and its solution are exposed to a light source with a defined output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines.[8][9][10][11] A dark control sample is stored under the same conditions but protected from light.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent. For solid-state studies, use the crystalline material.

-

Stress Application: Expose the samples to the various stress conditions for a defined period.

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products to assess the stability under each condition.

Workflow Diagram:

Caption: Workflow for conducting forced degradation stability studies.

Conclusion

This compound is a crystalline solid with solubility in polar aprotic and weakly polar organic solvents. While quantitative solubility data is not widely published, estimations based on the structurally similar 4-Methyl-3-nitro-benzoic acid suggest good solubility in solvents like THF, 1,4-dioxane, methanol, ethanol, and ethyl acetate. Its stability is influenced by the presence of the nitro and nitrile functional groups, making it potentially susceptible to thermal, photolytic, and hydrolytic degradation under extreme conditions. For precise applications, it is highly recommended that experimental determination of its solubility and stability be conducted using the standardized protocols outlined in this guide. This will ensure the reliable and effective use of this compound in research and development.

References

- 1. This compound | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 939-79-7 [m.chemicalbook.com]

- 3. This compound 97 939-79-7 [sigmaaldrich.com]

- 4. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. oipub.com [oipub.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. q1scientific.com [q1scientific.com]

- 12. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]

- 14. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to the Health and Safety of 4-Methyl-3-nitrobenzonitrile

This guide provides comprehensive health and safety information for the handling of 4-Methyl-3-nitrobenzonitrile (CAS No. 939-79-7), intended for researchers, scientists, and professionals in drug development. It covers toxicological data, exposure controls, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a solid organic compound with the molecular formula C₈H₆N₂O₂.[1] It is also known by synonyms such as 3-Nitro-p-tolunitrile and 4-Cyano-2-nitrotoluene.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 162.15 g/mol | [1][3] |

| Appearance | White to light yellow or pale brown crystalline powder | [1] |

| Melting Point | 102-106 °C | [1][3] |

| Boiling Point | 282.00 °C | [2] |

| Flash Point | 124.30 °C | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | |

| Storage Temperature | Room Temperature, sealed in a dry place |

Toxicological Information and Hazard Classification

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

| Source: Aggregated GHS information from ECHA C&L Inventory.[1][4] |

Health Effects Summary:

-

Ingestion: Harmful if swallowed.[4]

-

Skin Contact: Harmful in contact with skin and causes skin irritation.[4]

-

Inhalation: Harmful if inhaled and may cause respiratory irritation.[3][4] The respiratory system is a target organ.[3]

Experimental Protocols for Hazard Assessment

The GHS classifications listed above are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP). While specific study results for this compound are not published, the following sections describe the general methodologies used to assess such chemicals.

This test is designed to determine the potential for a substance to cause harm when ingested.[3][5]

-

Principle: A fixed-dose procedure is often used, which aims to identify a dose causing evident toxicity without lethality, thereby reducing animal use compared to classical LD50 tests.[3]

-

Methodology:

-

Preparation: Animals are fasted (food, but not water, withheld overnight) before administration of the test substance.[3][5]

-

Dosing: The substance is administered in a single dose via gavage.[3][5] Dosing starts at a level expected to produce some toxicity, with subsequent animals dosed at higher or lower fixed levels (e.g., 5, 50, 300, 2000 mg/kg) depending on the observed outcome.[3]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[5][6]

-

Endpoint: The results are used to classify the substance according to its acute oral toxicity. A "limit test" at a high dose (e.g., 2000 or 5000 mg/kg) can be used to classify substances of low toxicity.[5]

This protocol assesses the health risks from a single dermal exposure.

-

Principle: The test substance is applied to the skin of an animal in a single dose to observe for toxic effects.

-

Methodology:

-

Animals: Albino rabbits or rats are typically used.

-

Preparation: Approximately 24 hours before the test, fur is clipped from the dorsal area of the animal.[7]

-

Dosing: The substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.[7] Body weight is recorded weekly.

-

Endpoint: Mortality and toxic effects are recorded to determine the hazard classification.

-

This test evaluates the toxicity of a substance when inhaled.[4]

-

Principle: Animals are exposed to the substance as a dust, vapor, or aerosol in a controlled inhalation chamber for a set period.[4]

-

Methodology:

-

Animals: Rats are the preferred species.

-

Exposure: Animals are typically exposed for 4 hours in a dynamic inhalation chamber that ensures uniform concentration and adequate air exchange.[4] At least three concentration levels are used to determine a concentration-response curve.[4]

-

Observation: Animals are monitored during and after exposure for signs of toxicity. The observation period is at least 14 days post-exposure.[4]

-

Endpoint: The median lethal concentration (LC50) is estimated, which informs the GHS classification.

-

These tests assess the potential for a substance to cause reversible or irreversible damage to skin and eyes.

-

Principle: A small amount of the test substance is applied directly to the skin or into the eye of a conscious, restrained animal (typically an albino rabbit).[8][9]

-

Methodology (Skin Irritation - OECD 404):

-

The substance is applied to a small patch of clipped skin and covered with a gauze patch for up to 4 hours.[9]

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[10]

-

Observations may continue for up to 14 days to assess the reversibility of the effects.[9]

-

-

Methodology (Eye Irritation - OECD 405):

-

A measured amount of the substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals.[11]

-

Scores for corneal opacity, iritis, and conjunctival redness/chemosis are recorded to classify the level of irritation.[12]

-

Safe Handling and Exposure Controls

To minimize risk, strict adherence to safety protocols is essential when handling this compound.

-

Work should be conducted in a well-ventilated area.[5]

-

Use a certified chemical fume hood, especially when handling the powder, to avoid dust formation and inhalation.[5][12]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[11][12]

A comprehensive PPE strategy is the primary defense against exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specifications and Best Practices |

| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended. Select gloves with a sufficient thickness and change them immediately upon contamination.[5] |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Use equipment approved under government standards such as NIOSH (US) or EN 166 (EU).[11][13] A face shield should be worn if there is a significant risk of splashing.[5] |

| Skin/Body | Laboratory coat | A full-length, buttoned laboratory coat should be worn. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[5] |

| Respiratory | NIOSH/MSHA approved respirator | A dust mask (e.g., N95) is recommended for handling the powder.[3] Use an air-purifying respirator with appropriate cartridges if exposure limits are exceeded or if irritation is experienced.[11] |

-

Handling: Avoid all personal contact, including inhalation of dust.[14] Do not eat, drink, or smoke in the work area.[11][14] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

The following diagram outlines the initial response steps for different types of exposure.

Caption: First Aid Response Workflow for Exposure.

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[8][16]

-

Skin Contact: Promptly wash the contaminated skin with soap and water.[16] Remove contaminated clothing immediately.[16] If skin irritation persists, seek medical attention.[8]

-

Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[8][16] Get medical attention immediately.[16]

-

Ingestion: If swallowed, rinse mouth with water.[11] Do NOT induce vomiting.[17] Call a physician or poison control center immediately.[17]

A systematic approach is required to safely manage a spill.

Caption: Accidental Spill Response Workflow.

-

Personal Precautions: Ensure adequate ventilation and wear the personal protective equipment described in Section 4.2.[11] Avoid breathing dust and prevent contact with skin and eyes.[14]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[6][7]

-

Methods for Cleaning Up: For a solid spill, carefully sweep up the material and shovel it into a suitable, closed container for disposal.[11] Avoid actions that generate dust.[7] After material pickup is complete, clean the affected area.[7]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[18][19]

-

Specific Hazards: Combustion may produce hazardous gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Disposal must be in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[11] Contaminated packaging and materials (e.g., gloves, absorbent pads) should be treated as hazardous waste and placed in a designated, labeled container.[5]

References

- 1. This compound | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. fda.gov [fda.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Draize test - Wikipedia [en.wikipedia.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. 4-Hydroxy-3-nitrobenzonitrile 98 3272-08-0 [sigmaaldrich.com]

- 15. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 4-Methyl-3-nitro-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-Methyl-3-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ecetoc.org [ecetoc.org]

- 19. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Potential Explosive Properties of Nitrobenzonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzonitrile compounds, a class of organic molecules featuring both a nitro (-NO₂) and a nitrile (-CN) functional group attached to a benzene ring, are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the energetic nitro group, a common feature in many explosive materials, raises important safety considerations regarding the potential explosive properties of these compounds. This guide provides a comprehensive overview of the factors influencing the explosive nature of nitrobenzonitrile derivatives, details the experimental methods used for their characterization, and presents available quantitative data on their sensitivity and performance.

It is important to note that while the explosive potential of nitroaromatic compounds is well-established, comprehensive experimental data on the explosive properties of a wide range of nitrobenzonitrile isomers is not extensively available in open literature. The information presented herein is compiled from accessible scientific publications and safety data resources.

Core Concepts of Explosive Properties

The explosive potential of a chemical compound is determined by a combination of its chemical structure, which dictates the energy released during decomposition, and its sensitivity to external stimuli. Key parameters used to characterize explosive properties include:

-

Impact Sensitivity: A measure of the susceptibility of a material to detonation or decomposition upon impact. It is typically expressed as the drop height of a standard weight that causes a reaction in 50% of trials (H₅₀) or as the minimum impact energy required for initiation.

-

Friction Sensitivity: This parameter quantifies the tendency of a compound to initiate upon frictional forces. It is often reported as the load at which a reaction occurs in a standardized friction test.

-

Thermal Stability: Refers to the temperature at which a compound begins to decompose exothermically. Differential Scanning Calorimetry (DSC) is a primary tool for its determination, providing data on onset temperature and heat of decomposition.

-

Detonation Velocity and Pressure: These are performance parameters that describe the speed at which the detonation wave propagates through the explosive and the pressure exerted at the detonation front, respectively. Higher values are indicative of a more powerful explosive.

The number and position of nitro groups on the benzonitrile ring are critical factors influencing these properties. An increase in the number of nitro groups generally leads to a higher energy content and increased sensitivity.

Quantitative Data on Explosive Properties

The following tables summarize the available quantitative data for select nitrobenzonitrile compounds and related nitroaromatic compounds for comparative purposes. The scarcity of data for many nitrobenzonitrile derivatives is a significant challenge in providing a complete comparative analysis.

| Compound | Molecular Formula | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference(s) |

| Dinitrobenzenes | ||||

| 1,2-Dinitrobenzene | C₆H₄N₂O₄ | Severe explosion hazard when shocked | Not specified | [1] |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | Shows some sensitivity to impact | >363 (smoke) | |

| Trinitroaromatics (for comparison) | ||||

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 25.1 | Not specified | [2] |

| 2,4,6-Trinitroaniline (TNA) | C₆H₄N₄O₆ | Not specified | Not specified | [3] |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | C₆H₆N₆O₆ | >50 | 350 |

Note: Data for nitrobenzonitrile compounds is largely unavailable in the reviewed literature. The data for dinitrobenzene is provided as a structural analogue without the nitrile group.

| Compound | Molecular Formula | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Density (g/cm³) | Reference(s) |

| Trinitroaromatics (for comparison) | |||||

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 6,900 | 21.0 | 1.60 | [3][4] |

| 2,4,6-Trinitroaniline (TNA) | C₆H₄N₄O₆ | 7,300 | Not specified | 1.76 | [3] |

| Tetryl | C₇H₅N₅O₈ | 7,570 | 26.0 | 1.71 | [3][4] |

| 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | C₆H₆N₆O₆ | 7,350 | ~30.0 | 1.80 | [3][4] |

Experimental Protocols

The characterization of the explosive properties of energetic materials relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Impact Sensitivity Testing (BAM Fallhammer)

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a widely accepted method for determining the impact sensitivity of solids and liquids.[5][6]

Apparatus: The apparatus consists of a cast steel base with an anvil, a drop weight (available in various masses, e.g., 1 kg, 5 kg, 10 kg), a release mechanism, and a guide column for the drop weight.[7] The sample is placed in a standardized impact device, typically consisting of two coaxial steel cylinders within a hollow steel guide ring.[8]

Procedure:

-

A small, precisely measured amount of the sample (typically around 40 mm³) is placed in the impact device.[8]

-

The impact device is assembled and placed on the anvil of the fallhammer apparatus.

-

A drop weight of a specified mass is raised to a known height and released, allowing it to fall and strike the plunger of the impact device.

-

An "explosion" is typically defined by an audible report, a flame, or a flash. The occurrence of smoke or decomposition without a report may also be noted.[8]

-

The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (H₅₀). The impact energy is calculated from the mass of the drop weight and the drop height.

Friction Sensitivity Testing (BAM Friction Apparatus)

The BAM friction test is used to assess the sensitivity of a substance to frictional stimuli.[9][10]

Apparatus: The apparatus consists of a fixed porcelain pin and a movable porcelain plate. The plate is mounted on a carriage that moves back and forth. A loading arm with various weights allows for the application of a defined normal force on the porcelain pin, which is in contact with the sample on the plate.[11][12]

Procedure:

-

A small amount of the test substance (approximately 10 mm³) is placed on the porcelain plate.[12]

-

The porcelain pin is lowered onto the sample.

-

A specific load is applied to the pin via the loading arm.

-

The motor is activated, causing the porcelain plate to move back and forth under the pin once, over a distance of 10 mm.[12]

-

The test is observed for any signs of initiation, such as a flame, spark, or audible report.

-

The procedure is repeated with varying loads to determine the lowest load at which an "explosion" occurs in at least one out of six trials.[12]

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9][13] It is a crucial tool for evaluating the thermal stability of energetic materials.

Apparatus: A differential scanning calorimeter consists of a furnace with two sample holders (one for the sample and one for an inert reference), temperature sensors, and a system to control the heating rate.

Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) is sealed in a crucible (e.g., aluminum, gold-plated).[9]

-

The sample crucible and an empty reference crucible are placed in the DSC cell.

-

The samples are heated at a constant rate (e.g., 5, 10, 20 °C/min) over a specified temperature range.[9]

-

The instrument records the heat flow to or from the sample relative to the reference.

-

An exothermic peak in the DSC thermogram indicates a decomposition reaction. Key data obtained includes the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔHd).

Mandatory Visualization

Thermal Decomposition Pathway of Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process initiated by the cleavage of the weakest bond in the molecule. For many nitroaromatics, this is the C-NO₂ bond. The following diagram illustrates a generalized conceptual pathway for the initial stages of decomposition.

Experimental Workflow for Explosive Property Characterization

The following diagram outlines a logical workflow for the characterization of the potential explosive properties of a newly synthesized nitrobenzonitrile compound.

Conclusion

The presence of one or more nitro groups on the benzonitrile scaffold suggests that these compounds should be handled with care, assuming they possess potential explosive properties until proven otherwise through rigorous experimental testing. The number and relative positions of the nitro groups are expected to be the primary determinants of their energetic characteristics and sensitivity to initiation. This guide has outlined the standard methodologies for evaluating these properties and has presented the limited publicly available data. Further research is necessary to generate a comprehensive dataset for a wider range of nitrobenzonitrile compounds to enable a more thorough understanding of their structure-property relationships and to ensure their safe handling and application in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 5. osti.gov [osti.gov]

- 6. youtube.com [youtube.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. icheme.org [icheme.org]

- 9. scielo.br [scielo.br]

- 10. imartinez.etsiae.upm.es [imartinez.etsiae.upm.es]

- 11. Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals [mdpi.com]

- 12. etusersgroup.org [etusersgroup.org]

- 13. materials.journalspub.info [materials.journalspub.info]

Methodological & Application

Application Notes: Synthesis of 6-Cyanoindole via Leimgruber-Batcho Reaction

Introduction

6-Cyanoindole is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] The nitrile group at the 6-position serves as a versatile functional handle for a variety of chemical transformations, enabling its conversion into amines, carboxylic acids, and tetrazoles. This makes it a key intermediate in the synthesis of numerous biologically active compounds.[1] The Leimgruber-Batcho indole synthesis is a robust and efficient method for constructing the indole nucleus from o-nitrotoluene derivatives.[2][3] This application note provides a detailed protocol for the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile, a common industrial and laboratory-scale procedure.[1][4][5]

The synthesis proceeds in two main steps:

-

Enamine Formation: Condensation of the starting material, this compound, with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enamine intermediate.

-

Reductive Cyclization: The nitro group of the enamine intermediate is reduced, which is immediately followed by cyclization to form the indole ring.[2]

This method is advantageous as it utilizes readily available starting materials and generally proceeds in high yield under relatively mild conditions.[2]

Experimental Protocols

This section details the two-step synthesis of 6-cyanoindole from this compound.

Step 1: Synthesis of 2-Nitro-4-cyano-β-dimethylaminostyrene (Enamine Intermediate)

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Equipment:

-

Round-bottom flask

-

Stirring plate with heating mantle

-

Condenser

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).[1]

-

Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn a dark red color.[1][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as a residue.[1][4][5] This residue is typically used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Cyanoindole

Materials:

-

Crude enamine intermediate from Step 1

-

Ethanol

-

Acetic acid

-

Iron powder

-

Celite or Hyflo (filter aid)

-

Diethyl ether

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel